2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-2-29-17-6-4-3-5-16(17)23-19(28)13-30-20-12-11-18-24-25-21(27(18)26-20)14-7-9-15(22)10-8-14/h3-12H,2,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMOVIRWSQLCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 4-chlorobenzaldehyde to form the triazolopyridazine core.
Thioether Formation: The triazolopyridazine intermediate is then reacted with a thiol compound under basic conditions to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is reacted with 2-ethoxyphenylacetyl chloride in the presence of a base to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in synthetic organic chemistry.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in developing new antibiotics.
Medicine
In medicinal chemistry, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for chemotherapy drugs.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. In cancer cells, it is believed to interfere with DNA replication and repair mechanisms, leading to cell death. The compound may also inhibit certain enzymes critical for cell survival, further contributing to its anticancer activity.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- 4-Chlorophenyl vs. 4-Ethoxyphenyl (Triazolo Position 3): The 4-chlorophenyl group in the target compound likely enhances binding to hydrophobic pockets in kinases or epigenetic regulators compared to the 4-ethoxyphenyl analog, which may improve solubility but reduce affinity .
- N-(2-Ethoxyphenyl) vs.
Pharmacological Comparisons
- Lin-28 Inhibition (108825-65-6): The methyl-substituted analog (108825-65-6) demonstrates efficacy in disrupting Lin-28/let-7 interactions, promoting differentiation in cancer stem cells . The absence of a methyl group in the target compound suggests divergent mechanisms, possibly favoring kinase inhibition over epigenetic modulation.
- Melting Point Trends: The pyrazole-propenoic acid derivative (E-4b) exhibits a high melting point (253–255°C), indicative of strong crystalline packing, whereas the target compound’s thioacetamide linkage may reduce crystallinity, favoring bioavailability .
Research Findings and Implications
- Cancer Therapy: Triazolo-pyridazine derivatives are frequently explored for kinase inhibition (e.g., JAK2, ALK) and epigenetic regulation. The target compound’s 4-chlorophenyl group aligns with pharmacophores seen in kinase inhibitors, though its specific targets require validation .
- Synthetic Challenges: The thioacetamide linkage in the target compound may pose stability issues under acidic conditions, necessitating formulation optimization compared to more stable carboxamide analogs .
Biological Activity
The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide is a member of the triazolo-pyridazine family, which has drawn significant attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- A triazolo-pyridazine core , which is known for its potential as an enzyme inhibitor.
- A 4-chlorophenyl moiety that enhances its hydrophobic interactions.
- An ethoxyphenyl group that contributes to its solubility and stability.
The biological activity of this compound primarily stems from its interaction with specific molecular targets. The triazolo-pyridazine core is believed to inhibit various kinases, including c-Met kinase, which plays a crucial role in cancer progression. The presence of the chlorophenyl group may enhance binding affinity through hydrophobic interactions.
Biological Activity Overview
Research has demonstrated that derivatives of triazolo-pyridazine compounds exhibit a range of biological activities:
-
Anticancer Activity :
- Several studies have reported moderate to significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one derivative showed IC50 values of 1.06 ± 0.16 μM against A549 cells and 1.23 ± 0.18 μM against MCF-7 cells .
- Kinase Inhibition :
- Cytotoxicity Profiles :
Table 1: Cytotoxicity of Selected Triazolo-Pyridazine Derivatives
| Compound ID | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | c-Met inhibition |
| 12e | MCF-7 | 1.23 ± 0.18 | c-Met inhibition |
| 12e | HeLa | 2.73 ± 0.33 | c-Met inhibition |
Table 2: Comparison of Kinase Inhibition
| Compound ID | Kinase Target | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
|---|---|---|---|---|
| 12e | c-Met | 0.090 | Foretinib | 0.019 |
Case Studies
Several case studies have highlighted the effectiveness of triazolo-pyridazine derivatives in treating cancers:
- Case Study on A549 Cells : In a study evaluating the effects of compound 12e , it was found that the compound significantly reduced cell viability and induced apoptosis in A549 lung cancer cells . The study utilized flow cytometry to analyze cell cycle distribution, revealing an arrest in the G0/G1 phase.
- MCF-7 and HeLa Cell Studies : Similar results were observed with MCF-7 and HeLa cells, where compounds demonstrated significant cytotoxic effects and potential as therapeutic agents against breast and cervical cancers respectively .
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, starting with cyclization of hydrazine derivatives with 4-chlorobenzaldehyde to form the triazolopyridazine core. Key steps include thioether linkage formation via nucleophilic substitution and final acetamide coupling. Reaction parameters such as temperature (60–80°C for cyclization), solvent polarity (DMF or THF), and catalysts (e.g., K₂CO₃ for thiol-alkylation) significantly affect yield and purity. For example, using anhydrous conditions during thioether formation prevents hydrolysis, improving yield by ~20% .
Q. Which spectroscopic methods are most effective for structural validation and purity assessment?
Nuclear Magnetic Resonance (NMR) is critical for confirming the triazole, pyridazine, and ethoxyphenyl moieties (e.g., aromatic protons at δ 7.2–8.5 ppm). High-Resolution Mass Spectrometry (HR-MS) validates molecular weight (e.g., [M+H]+ at m/z 466.08). Purity is assessed via HPLC with a C18 column (≥95% purity threshold) and Differential Scanning Calorimetry (DSC) to confirm crystallinity .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize in vitro assays targeting triazole-related pathways:
- Anticancer: MTT assays against human cancer cell lines (e.g., MCF-7, A549) at 1–50 µM concentrations.
- Antimicrobial: Broth microdilution assays (MIC values) for Gram-positive/negative bacteria.
- Enzyme inhibition: Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across structurally similar analogs?
Discrepancies in IC₅₀ values (e.g., 5 µM vs. 25 µM for kinase inhibition) may arise from substituent effects. Conduct structure-activity relationship (SAR) studies:
- Systematically vary substituents (e.g., replace 4-chlorophenyl with fluorophenyl).
- Use molecular docking to compare binding affinities (e.g., AutoDock Vina).
- Validate with isogenic cell lines to isolate target effects .
Q. How can researchers design experiments to elucidate the compound’s metabolic stability and toxicity profile?
- Metabolic stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolites.
- Toxicity: Use zebrafish embryos for acute toxicity (LC₅₀) and genotoxicity (Comet assay).
- Pharmacokinetics: Perform plasma protein binding assays (equilibrium dialysis) and calculate clearance rates .
Q. What in vivo models are appropriate for evaluating therapeutic efficacy, and how should dosing be optimized?
- Xenograft models: Subcutaneous tumor implantation (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg).
- PK/PD integration: Measure plasma concentrations (LC-MS) and correlate with tumor volume reduction.
- Dose optimization: Use allometric scaling from rodent data to predict human-equivalent doses .
Q. How can computational methods improve the understanding of its mechanism of action?
- Molecular Dynamics (MD): Simulate triazolopyridazine interactions with target proteins (e.g., EGFR kinase) over 100 ns trajectories.
- QSAR Modeling: Develop predictive models using descriptors like logP and polar surface area.
- Network Pharmacology: Map compound-target-disease networks via databases like STRING .
Methodological Considerations
| Parameter | Recommended Protocol | Key References |
|---|---|---|
| Synthesis Yield | Optimize via microwave-assisted synthesis (70°C, 30 min, 85% yield) | |
| Cytotoxicity Assay | Use 3D spheroid models for enhanced physiological relevance | |
| Metabolite ID | UPLC-QTOF-MS with MetaboLynx software |
Data Contradiction Analysis Example
A study reported conflicting MIC values (8 µg/mL vs. 32 µg/mL) against S. aureus. This may stem from:
Strain variability: Use ATCC reference strains.
Solubility: Pre-dissolve in DMSO (<0.1% final concentration).
Assay format: Standardize broth microdilution per CLSI guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
